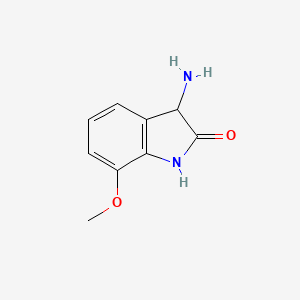

3-Amino-7-methoxyindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-amino-7-methoxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-4-2-3-5-7(10)9(12)11-8(5)6/h2-4,7H,10H2,1H3,(H,11,12) |

InChI Key |

BMGJTVSVNIIPMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2N |

Origin of Product |

United States |

Synthetic Methodologies for Indolin 2 One Scaffolds and 3 Amino 7 Methoxyindolin 2 One Analogs

Classical and Contemporary Approaches to Indolin-2-one Synthesis

Traditional methods for synthesizing indolin-2-ones often rely on the cyclization of pre-functionalized aromatic precursors. These methods, while foundational, have been continually refined and remain relevant in modern organic synthesis.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile and widely used precursors for the synthesis of a vast array of indolin-2-one compounds. semanticscholar.orgjst.go.jp The electrophilic C3-carbonyl group of isatin is highly reactive towards various nucleophiles, making it an ideal starting point for constructing 3-substituted indolin-2-ones. jst.go.jp

One common approach involves the Knoevenagel condensation of isatins with compounds containing an active methylene (B1212753) group. semanticscholar.org For instance, the reaction of isatin derivatives with 3-methoxy-4-(2-amino-2-oxoethoxy)-benzaldehydes has been employed to synthesize (Z)-3-(3´-methoxy-4´-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives. semanticscholar.org Similarly, the condensation of isatin with acetophenone (B1666503) derivatives, often catalyzed by an acid or base, yields 3-(2-oxo-2-phenylethylidene)indolin-2-one, a chalcone (B49325) derivative. undip.ac.id

Furthermore, isatins can undergo reactions with organometallic reagents. For example, the vinylation of isatins with vinyl boronic acids, catalyzed by CoBr2, produces tertiary allylic alcohols. semanticscholar.org The alkynylation of isatins with aryl-substituted alkynes can be achieved using a bifunctional guanidine/CuI catalyst or zinc dust to yield 3-substituted 3-hydroxyoxindole scaffolds. semanticscholar.org

The reduction of the C3-carbonyl group of isatin is another key transformation. For example, the synthesis of indolin-2-one itself can be achieved by treating isatin with hydrazine (B178648) hydrate (B1144303) and sodium acetate (B1210297). jocpr.com

A variety of isatin derivatives with substituents on the aromatic ring, such as 5,7-dimethyl, 4-chloro, 4-bromo, and various N-substituted isatins, have been used in these reactions to generate a diverse library of indolin-2-one compounds. semanticscholar.orgresearchgate.net

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product Type |

| Isatin derivatives | Compounds with active methylene group | Base (e.g., piperidine) | 3-Alkylideneindolin-2-ones |

| Isatin derivatives | Vinyl boronic acids | CoBr2 | Tertiary allylic alcohols |

| Isatin derivatives | Aryl-substituted alkynes | Guanidine/CuI or Zn dust | 3-Substituted 3-hydroxyoxindoles |

| Isatin | Hydrazine hydrate, Sodium acetate | - | Indolin-2-one |

This table summarizes common reactions involving isatin derivatives for the synthesis of indolin-2-one scaffolds.

Condensation reactions are fundamental to the construction of the indolin-2-one framework and for its subsequent functionalization. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is a notable example used to create carbon-carbon bonds at the C3 position of the indolin-2-one core. undip.ac.id This reaction typically involves the base-catalyzed reaction of an isatin derivative with a ketone, such as acetophenone, to form a chalcone-like structure. undip.ac.id

Another important application of condensation reactions is the synthesis of Schiff bases. Isatin derivatives can be condensed with primary amines to form 3-iminoindolin-2-ones. For instance, the reaction of isatin with p-phenylenediamine (B122844) leads to the formation of an imesatin, which can be further condensed with various aromatic aldehydes. researchgate.net Similarly, 1-butyl-5/7-chloro/fluoro-isatins react with 4-methoxybenzylamine (B45378) to produce the corresponding 3-((4-methoxybenzyl)imino)indolin-2-ones. jst.go.jp

The synthesis of indolin-2-one itself can be achieved through the reduction of isatin using hydrazine hydrate in the presence of sodium acetate in DMF. jocpr.com Furthermore, the Knoevenagel condensation of indolin-2-ones with aldehydes, such as O-propargylated salicylaldehyde (B1680747) derivatives, has been utilized in multi-step syntheses. mdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Isatin | Acetophenone | Claisen-Schmidt Condensation | 3-(2-oxo-2-phenylethylidene)indolin-2-one |

| Isatin | p-Phenylenediamine | Condensation | Imesatin |

| 1-Butyl-5-fluoro-isatin | 4-Methoxybenzylamine | Condensation | 1-Butyl-5-fluoro-3-((4-methoxybenzyl)imino)indolin-2-one jst.go.jp |

| Isatin | Hydrazine hydrate | Reduction/Condensation | Indolin-2-one jocpr.com |

This table highlights key condensation reactions used in the synthesis and functionalization of the indolin-2-one framework.

Advanced Catalytic Strategies in Indolin-2-one Chemistry

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods. These strategies offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches, enabling the synthesis of highly complex and diverse indolin-2-one derivatives.

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of indolin-2-one scaffolds. researchgate.net Palladium, copper, iron, and rhodium catalysts have been extensively used for various transformations. researchgate.net

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are employed for the synthesis of 3,3-diaryl and 3-alkenylindolin-2-ones. beilstein-journals.org Metal-catalyzed carbonylative annulation of alkynyl-arylamines and palladium-catalyzed cyclization of acetylenic aryl isocyanates are other advanced methods for constructing the indolin-2-one core. beilstein-journals.org

Iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines provides a route to (E)-3-alkylideneindolin-2-ones through a sequence of C-H activation, amine self-condensation, nucleophilic addition, and C-C double bond formation. researchgate.net Ferrous salts can also catalyze the direct oxidative alkenylation of indoles with carbonyl compounds to yield 3-alkylideneindolin-2-ones under mild conditions. bohrium.com

Copper-catalyzed reactions are also prominent. For instance, CuI has been used in the microwave-assisted intramolecular hetero-Diels-Alder reaction of (Z)-3-(2-(prop-2-ynyloxy)benzyl-idene)indolin-2-ones. mdpi.com Indium(III) has been shown to catalyze the reaction of 3-diazoindolin-2-ones with arylhydrazines to produce 3-arylhydrazonoindolin-2-ones. rsc.org

| Catalyst | Reaction Type | Substrates | Product |

| Palladium | Heck/Suzuki-Miyaura Coupling | Halogenated arylpropionamides, N-acryloylanilides | (E)-3,3-(diaryl)oxindoles, 3-Alkenylindolin-2-ones beilstein-journals.org |

| Iron | Aerobic Oxidative Condensation | Oxindoles, Benzylamines | (E)-3-Alkylideneindolin-2-ones researchgate.net |

| Ferrous Salts | Oxidative Alkenylation | Indoles, Carbonyl compounds | 3-Alkylideneindolin-2-ones bohrium.com |

| Copper(I) | Intramolecular Hetero-Diels-Alder | (Z)-3-(2-(prop-2-ynyloxy)benzyl-idene)indolin-2-ones | Indole-annulated dihydropyrano[3,4-c]chromenes mdpi.com |

| Indium(III) | Hydrazone Formation | 3-Diazoindolin-2-ones, Arylhydrazines | 3-Arylhydrazonoindolin-2-ones rsc.org |

This table showcases various metal-catalyzed reactions for the synthesis and functionalization of indolin-2-ones.

In recent years, organocatalysis and Brønsted/base catalysis have emerged as powerful, metal-free alternatives for the synthesis of indolin-2-ones. rsc.orgnih.gov

Organocatalytic methods often employ chiral secondary amines to catalyze asymmetric reactions. For example, the Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes, catalyzed by a secondary amine, yields chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams with high enantioselectivity. rsc.org Similarly, organocatalytic Michael/Aldol cascade reactions of 3-olefinic oxindoles and pentane-1,5-dial provide access to substituted spirocyclohexane oxindoles. nih.gov Thiamine hydrochloride has been identified as an eco-friendly organocatalyst for the synthesis of 3,3-di(indol-3-yl)indolin-2-ones. rsc.org

Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA·H2O), are effective catalysts for the cyclization of 3-(2-aryl-2-oxoethylidene)indolin-2-one with ureas or pyrazolones to form polysubstituted imidazole (B134444) and pyrrole (B145914) derivatives. thieme-connect.com Chiral Brønsted acids have been used in the dearomatization of indole-tethered homopropargyl amines to synthesize chiral fused polycyclic indolines. nih.gov

Base-catalyzed reactions are also prevalent. A direct one-pot base-induced alkenylation of indolin-2-ones has been developed using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, with NaH in THF being the optimal base. beilstein-journals.org The synthesis of hyperbranched polymers based on an indolin-2-one unit has been achieved through a base-catalyzed nucleophilic substitution reaction. acs.org

| Catalyst Type | Catalyst Example | Reaction | Substrates | Product |

| Organocatalyst | Secondary Amine | Michael/Hemiaminalization Cascade | 3-((2,2,2-trifluoroethyl)amino)indolin-2-one, α,β-Unsaturated Aldehydes | Chiral Spirooxindole γ-lactams rsc.org |

| Organocatalyst | Thiamine Hydrochloride | Condensation | Isatin, Indoles | 3,3-Di(indol-3-yl)indolin-2-ones rsc.org |

| Brønsted Acid | p-Toluenesulfonic Acid | Cyclization | 3-(2-Aryl-2-oxoethylidene)indolin-2-one, Ureas/Pyrazolones | Imidazole/Pyrrole-substituted Indolin-2-ones thieme-connect.com |

| Base | Sodium Hydride (NaH) | Alkenylation | Indolin-2-ones, 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles | Alkenylated Indolin-2-ones beilstein-journals.org |

This table provides examples of organocatalytic, Brønsted acid, and base-catalyzed methods for indolin-2-one synthesis.

Microwave-assisted organic synthesis has gained prominence as a green and efficient alternative to conventional heating methods. rasayanjournal.co.in This technique often leads to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in

Microwave irradiation has been successfully applied to various reactions for synthesizing indolin-2-one derivatives. For example, a microwave-assisted, one-pot Hantzsch reaction has been used to synthesize condensed 1,4-dihydropyridines carrying an indole (B1671886) moiety. researchgate.net The synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been achieved under catalyst- and solvent-free microwave conditions. scirp.org

The intramolecular hetero-Diels-Alder reaction of (Z)-3-(2-(prop-2-ynyloxy)benzyl-idene)indolin-2-ones, catalyzed by CuI, is also efficiently promoted by microwave irradiation. mdpi.com Furthermore, the synthesis of amide derivatives of indolin-2-one from 5-amino-1-isopropylindolin-2-one and various acids has been accomplished under microwave conditions, resulting in higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in The synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones via 1,3-dipolar cycloaddition reactions has also been effectively carried out using a microwave-assisted approach. rsc.org

| Reaction Type | Substrates | Catalyst/Conditions | Product |

| Hantzsch Reaction | 1,3-Cyclohexanedione, Indole carboxaldehyde, Alkyl acetoacetate, Ammonium acetate | Microwave, Methanol | Condensed 1,4-Dihydropyridines researchgate.net |

| Condensation | Isatin, Indole | Microwave, Catalyst- and Solvent-free | 3-Indolyl-3-hydroxy oxindoles, 3,3-Di(indolyl)indolin-2-ones scirp.org |

| Intramolecular Hetero-Diels-Alder | (Z)-3-(2-(prop-2-ynyloxy)benzyl-idene)indolin-2-ones | CuI, Microwave | Indole-annulated Dihydropyrano[3,4-c]chromenes mdpi.com |

| Amide Coupling | 5-Amino-1-isopropylindolin-2-one, Carboxylic acids | HATU, EDC.HCl, Microwave | N-(1-isopropyl-2-oxoindolin-5-yl) substituted amides rasayanjournal.co.in |

| 1,3-Dipolar Cycloaddition | Isatins, Chalcones, Amino acids | Microwave, Methanol | Spiro[indoline-3,2′-pyrrolidin]-2-ones rsc.org |

This table illustrates the application of microwave-assisted synthesis in the preparation of various indolin-2-one derivatives.

Asymmetric and Stereoselective Synthesis of Chiral Indolin-2-ones

The stereochemistry at the C3 position of the indolin-2-one core is often a critical determinant of its biological function. Consequently, a significant focus of synthetic efforts has been on the development of asymmetric and stereoselective methods to produce enantiomerically pure or enriched chiral indolin-2-ones.

The introduction of a stereocenter at the C3 position of the indolin-2-one ring is a key objective in the synthesis of many pharmacologically relevant molecules. A variety of enantioselective methods, frequently relying on chiral catalysts or auxiliaries, have been devised to achieve this transformation.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indolin-2-one derivatives. For example, chiral bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, proceeding through an aldol-cyclization rearrangement tandem reaction to afford products in high yields and with excellent enantioselectivities (up to 95% ee). rsc.org Another organocatalytic approach involves the asymmetric aldol reaction of isatins with ketones, catalyzed by urea (B33335) derivatives, which yields 3-alkyl-3-hydroxy-indolin-2-ones with good yields and high enantioselectivities. researchgate.net Furthermore, an efficient enantioselective α-amination of 2-substituted 3-indolinones has been achieved using hydroquinidine (B1662865) as a chiral catalyst in an aza-Michael reaction, leading to the formation of a quaternary stereocenter with high enantiomeric excess. acs.orgnih.gov

Catalytic enantioselective ketimine–ene reactions of 2-aryl-3H-indol-3-ones with α-methylstyrenes, utilizing a B(C6F5)3/chiral phosphoric acid (CPA) catalyst, provide a facile route to functionalized 2-allyl-indolin-3-ones with excellent reactivity and enantioselectivity. researchgate.net

Interactive Table 1: Enantioselective Methods for 3-Substituted Indolin-2-ones

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee) |

| Aldol-Cyclization Rearrangement | Chiral bifunctional organocatalyst | 2-Formylarylnitrile and malonate | 3-Substituted isoindolinone | Up to 95% |

| Asymmetric Aldol Reaction | Urea derivative | Isatin and ketone | 3-Alkyl-3-hydroxy-indolin-2-one | Up to 87% |

| Aza-Michael Reaction | Hydroquinidine | 2-Substituted 3-indolinone (B1200548) and azodicarboxylate | α-Hydrazino ester | Up to 99% |

| Ketimine–Ene Reaction | B(C6F5)3/Chiral phosphoric acid | 2-Aryl-3H-indol-3-one and α-methylstyrene | 2-Allyl-indolin-3-one | Up to 99% |

The synthesis of complex, multi-ring systems that incorporate the indoline (B122111) framework necessitates precise control over the formation of multiple stereocenters. Diastereoselective reactions are therefore essential for constructing these intricate three-dimensional architectures with well-defined stereochemistry.

Cycloaddition reactions represent a powerful strategy for the stereoselective construction of polycyclic indoline scaffolds. thieme-connect.com For instance, the dearomative [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II), can lead to the formation of fused indoline frameworks. nih.govacs.org The reaction pathway can be guided by the substituents on the indole substrate to produce different polycyclic systems. nih.govacs.org Similarly, a formal [4+2] propargylic annulation of indoles with ethynyl (B1212043) benzoxazinanones has been developed, affording tetrahydro-5H-indolo[2,3-b]quinolines in excellent yields and with high diastereoselectivity. nih.gov

A rhodium(I)-catalyzed regio- and diastereoselective 6-exo-dig cyclization/internal redox/azomethine ylide formation/dearomative [3+2] cycloaddition of 1H-indole N-tethered o-alkynylphenyl nitrones provides access to indoline-fused polycyclic tropane (B1204802) scaffolds. rsc.org Furthermore, the reflexive-Michael (r-M) reaction of unmodified hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by a chiral diphenylprolinol silyl (B83357) ether derivative, yields drug-like spiro[chroman-3,3′-indolin]-2′-ones containing three contiguous stereocenters with high diastereo- and enantioselectivities. rsc.org

Green Chemistry Principles in Indolin-2-one Synthetic Pathways

The adoption of green chemistry principles in the synthesis of indolin-2-ones is crucial for developing more sustainable and environmentally benign chemical processes. Key areas of improvement include the use of greener solvents, development of catalytic systems, and enhancement of atom economy.

A significant step towards greener synthesis is the utilization of water as a reaction medium. iaph.in For instance, a highly efficient one-pot synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole has been achieved in an aqueous medium using VOSO4 as a catalyst. nih.gov This method not only avoids the use of hazardous organic solvents but also allows for the recycling of the catalyst. Similarly, the synthesis of 3,3-di(indolyl)indolin-2-ones has been successfully carried out using a sulfonic acid functionalized nanoporous silica (B1680970) (SBA-15-Pr-SO3H) catalyst in water or a water-ethanol mixture. tandfonline.com The 'on-water' synthesis of 2,2-bis(indoly-3-yl)indoline-3-ones has also been reported, employing a nano Au/Pd catalyst with oxone as an additive. rsc.org This method features the in-situ generation of isatin at room temperature in water. rsc.org

The development of catalyst-free reactions also aligns with green chemistry principles. The divergent synthesis of two series of 3,3′-spirooxindole γ-butyrolactones has been achieved through a catalyst-free formal [3+2] annulation of indolin-2-one-derived aliphatic acids with isatins or trifluoromethyl ketones. acs.orgacs.org Another green approach involves the use of β-cyclodextrin-SO3H in water as a reusable catalyst for the synthesis of 1,3,4-thiadiazole- and aziridine-based indolin-2-ones. acs.org

Interactive Table 2: Green Synthetic Approaches to Indolin-2-ones

| Green Approach | Reaction | Catalyst/Conditions | Product |

| Aqueous Medium | Condensation of isatin and indole | VOSO4 | 3,3-di(indolyl)indolin-2-one |

| Aqueous Medium | Condensation of isatin and indole | SBA-15-Pr-SO3H | 3,3-di(indolyl)indolin-2-one |

| On-Water Synthesis | Oxidative homotrimerization of indole | Nano Au/Pd, oxone | 2,2-bis(indoly-3-yl)indoline-3-one |

| Catalyst-Free | Formal [3+2] annulation | Heat | 3,3′-Spirooxindole γ-butyrolactone |

| Reusable Catalyst in Water | Schiff base formation | β-cyclodextrin-SO3H | 1,3,4-Thiadiazole- and aziridine-based indolin-2-ones |

Retrosynthetic Analysis for Functionalized Indolin-2-one Structures

Retrosynthetic analysis is an essential strategy for planning the synthesis of complex molecules like functionalized indolin-2-ones. This method involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections.

For a target such as 3-amino-7-methoxyindolin-2-one , a primary disconnection would be the C3-N bond, suggesting a precursor like a 3-hydroxy- or 3-halo-7-methoxyindolin-2-one that can undergo nucleophilic substitution with an amine. The 3-hydroxy or 3-halo substituent can be envisioned as arising from the oxidation or halogenation of 7-methoxyindolin-2-one .

The indolin-2-one core itself can be retrosynthetically disconnected via the amide bond, leading back to a substituted 2-aminophenylacetic acid derivative. This suggests an intramolecular cyclization as a key synthetic step. A common precursor for this is an isatin derivative, which can be prepared from a substituted aniline (B41778) , in this case, 3-methoxyaniline .

An alternative disconnection of the indolin-2-one ring involves breaking the C2-C3 and N-C7a bonds, pointing towards a strategy involving the reaction of an aniline with a glyoxylic acid derivative, followed by cyclization.

For more complex structures like 3,3-disubstituted indolin-2-ones, such as 3,3-di(indolyl)indolin-2-ones , the retrosynthetic analysis would involve disconnecting the two C3-indole bonds, leading back to isatin and two equivalents of indole . tandfonline.com This suggests a direct acid-catalyzed condensation reaction as a plausible synthetic route. tandfonline.com

In the case of spirocyclic indolin-2-ones, for instance, spiro[chroman-3,3′-indolin]-2′-one , the key disconnection is at the spirocyclic junction. This would lead to an (E)-3-alkylideneindolin-2-one and a hydroxyenal, suggesting a Michael addition-based annulation strategy. rsc.org

Chemical Transformations and Derivatization Strategies for Indolin 2 One Structures

Functionalization of the Indolin-2-one Ring System

The reactivity of the indolin-2-one core allows for substitutions at the N1-position, modifications at the C3-position, and alterations to the aromatic ring. These transformations are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Substitutions at the N1-Position

The nitrogen atom (N1) of the indolin-2-one lactam is a key site for introducing a variety of substituents. The N-H bond can be deprotonated with a suitable base to generate a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation and N-Arylation Reactions:

Standard N-alkylation of indolin-2-ones can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This method is widely applicable for the introduction of simple alkyl chains as well as more complex functionalized alkyl groups. For the synthesis of N-arylindoles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed. These reactions utilize a palladium catalyst, a phosphine ligand, and a base to couple the indolin-2-one nitrogen with an aryl halide or triflate. While specific examples for 3-Amino-7-methoxyindolin-2-one are not prevalent in the literature, these established methods for N-substitution on the indolin-2-one ring are expected to be applicable, provided the amino group at the C3-position is appropriately protected.

Mitsunobu Reaction:

The Mitsunobu reaction offers a mild alternative for the N-alkylation of indolin-2-ones with primary and secondary alcohols. researchgate.netnih.govnih.gov This reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then displaced by the nucleophilic indolin-2-one nitrogen. This method is particularly useful for introducing chiral alkyl groups with inversion of stereochemistry at the alcohol center.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF, THF) | N-Alkylindolin-2-one |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Ligand, Base | N-Arylindolin-2-one |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | N-Alkylindolin-2-one |

Modifications at the C3-Position of the Oxindole (B195798) Ring

The C3-position of the indolin-2-one ring is a versatile site for introducing a wide range of substituents, leading to the formation of C3-monosubstituted or C3,C3-disubstituted derivatives. The presence of the amino group in 3-Amino-7-methoxyindolin-2-one influences the reactivity at this position and can be a handle for further derivatization.

Mannich and Ritter-Type Reactions:

The C3-position of 3-aminooxindoles can participate in multicomponent reactions such as the Mannich and Ritter reactions. The Mannich reaction involves the aminoalkylation of a C-H acidic compound, an aldehyde, and a primary or secondary amine. researchgate.netgoogle.comnih.govresearchgate.net In the context of 3-aminooxindoles, the C3-position can act as the nucleophile, reacting with an in situ-formed iminium ion. Similarly, the Ritter reaction can be employed for the synthesis of 3-aryl-3-amidooxindoles directly from isatins in a one-pot fashion. nih.gov These reactions provide a direct route to structurally complex 3,3-disubstituted oxindoles.

Palladium-Catalyzed Allylic Alkylation:

Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles with allyl carboxylates has been reported as a method to access chiral 3-allyl-3-aminooxindoles. nih.gov This transformation allows for the enantioselective introduction of an allyl group at the C3-position, creating a quaternary stereocenter. Such derivatives can serve as valuable intermediates for the synthesis of other complex molecules.

Synthesis of 3,3-Disubstituted Indolin-2-ones:

The synthesis of 3,3-disubstituted indolin-2-ones can be achieved through various strategies. For instance, the reaction of isatins with organometallic reagents or the intramolecular cyclization of appropriately substituted precursors can lead to the formation of a quaternary center at the C3-position. nih.govresearchgate.netnih.gov The presence of the 7-methoxy group in the starting material can influence the electronic properties of the indolin-2-one ring and potentially affect the outcome of these reactions.

| Reaction Type | Key Feature | Resulting Structure |

| Mannich Reaction | Three-component reaction with an aldehyde and an amine. | 3-Aminoalkyl-3-aminooxindole derivative |

| Ritter-Type Reaction | One-pot arylation and acylation of the amino group. | 3-Aryl-3-amidooxindole derivative |

| Pd-Catalyzed Allylic Alkylation | Enantioselective introduction of an allyl group. | Chiral 3-allyl-3-aminooxindole |

| General 3,3-Disubstitution | Creation of a C3-quaternary center. | 3,3-Disubstituted indolin-2-one |

Aromatic Ring Substitutions and Related Reactivity (e.g., Methoxy (B1213986) Group Introduction)

The benzene (B151609) ring of the indolin-2-one scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The methoxy group at the C7-position in 3-Amino-7-methoxyindolin-2-one is an electron-donating group and is expected to activate the aromatic ring towards electrophilic attack.

Influence of the Methoxy Group:

The methoxy group is known to be an ortho-, para-directing activator in electrophilic aromatic substitution reactions. nih.gov In the case of 7-methoxyindolin-2-one, electrophilic substitution would be expected to occur at the C4 and C6 positions, which are ortho and para to the methoxy group, respectively. The presence of the lactam ring and the C3-amino group will also influence the regioselectivity of these reactions. The synthesis of methoxy-substituted indoles often involves starting from methoxy-substituted anilines or employing methods for the direct introduction of a methoxy group onto the indole (B1671886) nucleus. nih.gov

Reactivity of Methoxy-Activated Indoles:

Methoxy-activated indoles exhibit enhanced reactivity towards electrophiles. nih.gov For instance, the presence of a 6-methoxy group in indole can lead to competitive substitution at the C2-position, in addition to the typically favored C3-position. acs.org While the indolin-2-one system has different electronic properties compared to indole, the activating effect of the methoxy group on the aromatic ring is a key consideration for planning further functionalization. Peculiarities in reactions such as the Fischer indole synthesis have been observed with methoxy-substituted phenylhydrazones, highlighting the significant influence of this substituent. nih.gov

Formation of Hybrid and Conjugated Indolin-2-one Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been extensively used to develop novel compounds with improved biological profiles. The indolin-2-one scaffold is a common partner in such hybrid molecules.

Molecular Hybridization with Other Heterocyclic Moieties (e.g., Thiazoles, Nitroimidazoles, Pyrroles)

The indolin-2-one core has been successfully hybridized with various heterocyclic rings, including thiazoles, nitroimidazoles, and pyrroles, to generate compounds with a wide range of biological activities.

Thiazole (B1198619) Hybrids:

Thiazole-containing indolin-2-one derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.gov The synthesis of these hybrids often involves the condensation of a substituted isatin (B1672199) with a thiazole-containing reactant. For example, novel thiazol-indolin-2-one derivatives have been prepared by reacting thiosemicarbazide with isatin derivatives and a bromoacetyl-containing compound in a multicomponent reaction. researchgate.net The thiazole ring can be attached at various positions of the indolin-2-one, most commonly at the C3-position.

Nitroimidazole Conjugates:

Hybrids of indolin-2-one and nitroimidazole have been investigated as potent antibacterial agents, particularly against drug-resistant bacteria. nih.gov These conjugates have been shown to exhibit a dual mode of action, which may help in overcoming antibiotic resistance. nih.govacs.orgacs.orgfigshare.com The synthesis of these molecules typically involves the condensation of a nitroimidazole aldehyde with an indolin-2-one at the C3-position.

Pyrrole (B145914) Conjugates:

Indolin-2-one derivatives containing pyrrole moieties have been synthesized and shown to possess significant biological activities, including antitumor properties. nih.govnih.gov The pyrrole ring is often introduced at the C3-position of the indolin-2-one through a methylene (B1212753) linker. The synthesis of these hybrids can be achieved by the condensation of an indolin-2-one with a formyl-substituted pyrrole.

| Heterocyclic Moiety | Synthetic Strategy | Potential Biological Activity |

| Thiazole | Multicomponent reaction involving isatin, thiosemicarbazide, and a bromoacetyl compound. | Antimicrobial, Anticancer |

| Nitroimidazole | Condensation of a nitroimidazole aldehyde with indolin-2-one. | Antibacterial (against resistant strains) |

| Pyrrole | Condensation of a formyl-pyrrole with indolin-2-one. | Antitumor |

Spirocyclic Indolin-2-one Derivatives: Synthetic Routes and Structural Diversity

Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a unique class of molecules with significant structural complexity and diverse biological activities. The C3-position of the indolin-2-one ring is a common spiro-center, leading to a wide array of spiro-indolin-2-one derivatives.

Synthetic Approaches to Spiro-Indolin-2-ones:

The synthesis of spirocyclic indolin-2-ones can be achieved through various synthetic methodologies. One common approach involves the [3+2] cycloaddition reaction of an exocyclic double bond at the C3-position of an indolin-2-one with a 1,3-dipole. This strategy allows for the construction of a five-membered heterocyclic ring spiro-fused at the C3-position. Another powerful method is the intramolecular cyclization of a C3-substituted indolin-2-one bearing a reactive functional group on the substituent.

Structural Diversity:

The structural diversity of spirocyclic indolin-2-ones is vast, with the spiro-fused ring ranging from carbocycles to various heterocycles such as pyrrolidines, piperidines, and oxindoles. The nature of the spiro-fused ring significantly influences the three-dimensional shape and biological activity of the molecule. The synthesis of these complex structures often requires careful control of stereochemistry to generate specific diastereomers and enantiomers.

Reactions Involving Specific Functional Groups: Amination and Etherification

The chemical reactivity of 3-Amino-7-methoxyindolin-2-one is largely dictated by its key functional groups: the primary amino group at the C-3 position and the methoxy group at the C-7 position of the indolin-2-one core. These sites offer opportunities for a variety of chemical transformations and derivatization strategies, enabling the synthesis of a diverse range of analogues. The reactivity at the amino group primarily involves nucleophilic attacks, while the methoxy group's transformations often relate to ether cleavage and subsequent functionalization.

Amination and Derivatization of the 3-Amino Group

The primary amino group at the 3-position is a versatile handle for derivatization. Its nucleophilic nature allows for reactions such as acylation, alkylation, and condensation to form Schiff bases. These transformations are fundamental in modifying the compound's structure.

Acylation: The 3-amino group can readily undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions or with a suitable catalyst to yield the corresponding N-acyl derivatives (amides). For instance, reacting 3-aminoindoles with a mixture of hydrazine (B178648) hydrate (B1144303) and acetic acid can produce N-acetylated compounds. mdpi.com Similarly, the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate provides a mild and efficient method for the N-acylation of indole-related structures. nih.gov

Alkylation: While direct alkylation of the 3-amino group can be challenging to control, it is a viable strategy. N-alkylation of aminoindoles has been achieved using reagents like DMF-dialkoxyacetals under microwave irradiation. rsc.org Such methods can introduce alkyl groups to the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and stoichiometry.

Schiff Base Formation: A common and straightforward derivatization is the formation of an imine, or Schiff base. This is achieved through the condensation reaction of the primary amino group with an aldehyde or a ketone. wikipedia.org The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). jmchemsci.com This reaction is often catalyzed by an acid or base. The resulting Schiff bases can be valuable intermediates for further synthesis or as final products themselves. wikipedia.orgjmchemsci.com

The table below summarizes these key transformations of the 3-amino group.

| Transformation | Reagent Class | Product Class | Reaction Conditions Example |

| Acylation | Acyl Halides, Anhydrides, Thioesters | N-Acylamides | Cs₂CO₃, Xylene, 140 °C (for thioesters) nih.gov |

| Alkylation | Alkyl Halides, DMF-Dialkoxyacetals | N-Alkylamines | Microwave irradiation rsc.org |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Azomethines) | Acid or Base Catalyst, Ethanol jmchemsci.com |

Etherification and Reactions of the 7-Methoxy Group

The 7-methoxy group on the benzene portion of the indolin-2-one ring is generally less reactive than the 3-amino group. However, it can undergo specific transformations, primarily involving the cleavage of the ether bond.

Ether Cleavage (Demethylation): The most significant reaction involving the 7-methoxy group is its cleavage to form a 7-hydroxyindolin-2-one derivative. This demethylation is typically achieved under strong acidic conditions, for example, with reagents like hydrogen halides (e.g., HBr). The mechanism can involve protonation of the ether oxygen followed by a nucleophilic attack by the conjugate base. Studies on related methoxy-indole precursors, such as in the Fischer indole synthesis, have shown that a methoxy group on the phenyl ring can be substituted by other nucleophiles like chloride or ethoxide when strong acids like HCl in ethanol are used. nih.gov This indicates the susceptibility of the methoxy group to cleavage and replacement under specific acidic conditions. nih.gov

Re-etherification: The product of demethylation, 7-hydroxyindolin-2-one, possesses a phenolic hydroxyl group. This hydroxyl group serves as a new site for derivatization via etherification. By reacting the 7-hydroxy derivative with various alkylating agents (e.g., alkyl halides or sulfates) under basic conditions (Williamson ether synthesis), a wide array of novel 7-alkoxyindolin-2-one compounds can be synthesized. This two-step strategy of demethylation followed by re-etherification allows for the introduction of diverse alkoxy groups at the 7-position, significantly expanding the range of accessible derivatives.

The following table outlines the derivatization strategy for the 7-methoxy group.

| Transformation | Reagent Class | Intermediate/Product Class | Reaction Conditions Example |

| Demethylation | Strong Acids (e.g., HBr, HCl) | 7-Hydroxyindolin-2-one | Reflux with concentrated acid nih.gov |

| Etherification | Alkyl Halides, Sulfates | 7-Alkoxyindolin-2-one | Base (e.g., NaH, K₂CO₃), suitable solvent |

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives Relevant to 3 Amino 7 Methoxyindolin 2 One

Positional and Substituent Effects on Biological Activity

Substituents on the nitrogen atom (N-1) of the indolin-2-one ring play a crucial role in modulating biological activity. For instance, in a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines, increasing the size of the N-alkyl substituent on the indoline (B122111) ring led to α2-adrenergic antagonists devoid of agonist activity. nih.gov Specifically, the N-allylindoline derivative was found to be a more potent antagonist than idazoxan (B1206943) in vitro. nih.gov

Conversely, in some series of indolin-2-one derivatives, N-substitution can lead to a decrease in activity. For example, N¹-substituted oxindole (B195798) derivatives showed weaker cytotoxic activity against breast cancer cell lines compared to their N¹-unsubstituted counterparts. researchgate.net Similarly, the absence of an alkyl group at the nitrogen position in certain indolin-2-one derivatives with a m-methoxy- or m-methylbenzylidene function resulted in limited anticancer activity. rsc.org The introduction of an N-aryl fragment, however, has been shown to improve activity against certain cancer cell lines. rsc.org

These findings highlight that the impact of N-substituents is context-dependent, and the optimal substituent for this position is determined by the specific biological target and the desired pharmacological effect.

The C3 position of the indolin-2-one ring is a key site for modification and has a profound influence on receptor interaction and the mechanism of action. researchgate.netnih.gov The substituent at this position can dictate the selectivity of the compound for different biological targets.

For example, in the context of tyrosine kinase inhibitors, different C3 substituents direct the selectivity towards specific receptor tyrosine kinases (RTKs). researchgate.netacs.org

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against VEGF (Flk-1) RTK activity. researchgate.netacs.org

3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity for EGF and Her-2 RTKs. researchgate.netacs.org

Compounds with an extended side chain at the C3 position can display high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. researchgate.netacs.org

Furthermore, the nature of the C3 substituent is critical for the molecule's interaction with the target protein. In many kinase inhibitors, the C3 substituent occupies the ATP-binding pocket. acs.org The introduction of different moieties at this position, such as a pyrrole-4'-formamide, has been explored to enhance biological activities by adjusting properties like hydrophilicity. nih.gov The substitution pattern on this C3-linked moiety is also crucial; for instance, a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of a pyrrole (B145914) ring enhanced antitumor activities. nih.govnih.gov

The stereochemistry at the C3 position can also be a determining factor for activity. For example, the cis- and trans-isomers of 1,3-dimethylindolin-2-yl imidazoline (B1206853) exhibit opposing activities, with the cis-isomer acting as an α2-adrenergic agonist and the trans-isomer as a moderately potent antagonist. nih.gov

The presence of methoxy (B1213986) and amino groups on the indolin-2-one scaffold can significantly modulate the pharmacological profile of the resulting derivatives.

A methoxy group at the 6-position of the indolin-2-one ring has been associated with very strong activity against MCF-7 breast cancer cell lines. rsc.org In another study, the presence of an N-phenyl and a methoxy group significantly improved activity against K562 cell lines. rsc.org However, the position of the methoxy group is critical, as a 3-methoxy group on the aromatic ring of arvanil, when replaced with a chlorine atom, increased the inhibitory capability against FAAH. mdpi.com

An amino group can also have a significant impact on biological activity. For instance, the introduction of an m-aminobenzylidene motif in an indolin-2-one structure led to notable antibacterial and anticancer activity, particularly against MCF-7 cell lines. rsc.org In a series of pyrrole-indolin-2-one derivatives, the replacement of a carboxyl group with an amino group resulted in a compound that retained activity for Aurora B kinase while losing activity for Aurora A. researchgate.net This demonstrates how a simple functional group change can dramatically alter the selectivity profile.

The following table summarizes the effects of these key substituents on the biological activity of indolin-2-one derivatives:

| Substituent | Position | Effect on Biological Activity | Reference(s) |

| N-Alkyl (increasing size) | N-1 | Led to α2-adrenergic antagonists without agonist activity. | nih.gov |

| N-Allyl | N-1 | Potent α2-adrenergic antagonist. | nih.gov |

| N¹-Substitution | N-1 | Can decrease cytotoxic activity in some series. | researchgate.net |

| 3-[(Five-membered heteroaryl ring)methylidenyl] | C-3 | Highly specific against VEGF (Flk-1) RTK activity. | researchgate.netacs.org |

| 3-(Substituted benzylidenyl) with bulky groups | C-3 | High selectivity toward EGF and Her-2 RTKs. | researchgate.netacs.org |

| Methoxy | 6-position | Strong activity against MCF-7 breast cancer cell lines. | rsc.org |

| Amino | C-3 linked moiety | Can alter kinase selectivity (e.g., Aurora A vs. Aurora B). | researchgate.net |

| m-Aminobenzylidene | C-3 | Antibacterial and anticancer activity. | rsc.org |

Bioisosteric Replacements and Molecular Hybridization Approaches in SAR

Bioisosteric replacement and molecular hybridization are powerful strategies in drug design used to optimize the properties of lead compounds. researchgate.netsci-hub.se These approaches have been successfully applied to indolin-2-one derivatives to enhance their biological activity, selectivity, and pharmacokinetic profiles. nih.govbohrium.com

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. nih.gov In the context of indolin-2-one derivatives, this strategy has been used to:

Replace an acylureido moiety with a malonamido or a 2/4-pyridinoylamido moiety, leading to a selectively potent Aurora-B inhibitor. researchgate.net

Substitute the pendant substituted phenyl ring in hydrazonoindolin-2-ones with a 2-thiazolyl or 5-pyrazolyl ring to explore the SAR. nih.gov

Replace the indole (B1671886) moiety to develop a potent and selective PI3Kδ inhibitor. researchgate.net

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with enhanced or dual activity. nih.govbohrium.com This approach has been utilized to:

Develop a series of indolin-2-one derivatives as selective Aurora B kinase inhibitors by guiding the design based on a previously reported multikinase inhibitor. nih.govwhiterose.ac.ukwhiterose.ac.uk

Design and synthesize novel indolin-2-one derivatives as potent second-generation TRK inhibitors . bohrium.com

Create indolin-2-one-based hydrazides with a diclofenac (B195802) unit as part of the structure. rsc.org

Develop indol-2-one hybrids interconnected to the chalcone (B49325) pharmacologic motif . rsc.org

Utilize a pharmacophore hybridization approach to design novel PAK4 inhibitors. researchgate.netnih.gov

The following table provides examples of these approaches in the development of indolin-2-one derivatives:

| Approach | Original Moiety/Strategy | Replacement/Hybrid Moiety | Resulting Activity/Improvement | Reference(s) |

| Bioisosteric Replacement | Acylureido moiety | Malonamido or 2/4-pyridinoylamido | Selective Aurora-B inhibitor | researchgate.net |

| Bioisosteric Replacement | Pendant substituted phenyl ring | 2-Thiazolyl or 5-pyrazolyl ring | Exploration of SAR in hydrazonoindolin-2-ones | nih.gov |

| Molecular Hybridization | Multikinase inhibitor scaffold | Indolin-2-one core | Selective Aurora B kinase inhibitors | nih.govwhiterose.ac.ukwhiterose.ac.uk |

| Molecular Hybridization | Indolin-2-one core | Diclofenac unit | Anti-inflammatory activity | rsc.org |

| Molecular Hybridization | Indolin-2-one core | Chalcone motif | Anticancer activity | rsc.org |

Scaffold Hopping and Molecular Dissection in Lead Optimization

Scaffold hopping and molecular dissection are advanced medicinal chemistry strategies aimed at discovering novel chemical entities with improved properties. sci-hub.seuniroma1.it

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features required for biological activity. uniroma1.itniper.gov.in This technique is employed to:

Generate new chemical entities with potentially improved properties. uniroma1.it

Overcome issues related to toxicity, intellectual property, or insufficient potency. nih.gov

Explore new chemical space and identify novel drug candidates. niper.gov.in

In the context of indolin-2-one derivatives, scaffold hopping can be used to move from the indolin-2-one core to other heterocyclic systems that can mimic its biological activity. This approach has been instrumental in the optimization of various drug classes. mdpi.comnih.gov

Molecular dissection is a strategy where a complex molecule is broken down into smaller fragments to identify the key pharmacophoric elements responsible for its activity. sci-hub.se This approach helps in understanding the SAR at a deeper level and can guide the design of simpler, more efficient analogs. For instance, the analysis of existing anticancer drugs containing the indolin-2-one scaffold can lead to the identification of new lead molecules with improved characteristics. sci-hub.se

The application of these strategies is often guided by computational methods and a thorough understanding of the target's structure and the ligand's binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolin-2-one Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comfiveable.me QSAR models are valuable tools in drug discovery for:

Predicting the activity of new, unsynthesized compounds. fiveable.me

Guiding the design of more potent and selective analogs.

Prioritizing compounds for synthesis and biological testing. jocpr.com

Understanding the physicochemical properties that govern biological activity.

The development of a QSAR model involves several key steps:

Data Set Preparation: A library of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the library. excli.de

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. fiveable.meexcli.de

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and external validation. mdpi.com

Mechanistic Insights into the Biological Activities of Indolin 2 One Derivatives

Enzyme Inhibition and Modulation of Biochemical Pathways

The indolin-2-one scaffold is a versatile foundation for the design of potent enzyme inhibitors, targeting a wide array of proteins involved in critical cellular processes.

Inhibition of Kinases (e.g., Receptor Tyrosine Kinases, Src Family Kinases, PAK4, Aurora B Kinases)

Indolin-2-one derivatives are well-established as a significant class of protein kinase inhibitors. nih.govresearchgate.net Many have been investigated or approved as anticancer agents, with their primary mechanism being the disruption of signaling pathways that control cell proliferation and survival. researchgate.net These compounds typically function as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase's catalytic binding site. ekb.eg

A number of derivatives have demonstrated potent, multi-targeted inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis. ekb.egcancertreatmentjournal.com For example, Sunitinib, a prominent drug, selectively inhibits multiple RTKs like VEGFR, PDGFR, and c-kit. ekb.eg

The substitution pattern on the indolin-2-one ring is crucial for selectivity and potency. The presence of a methoxy (B1213986) group, for instance, is known to influence kinase inhibitory activity, although its effect is highly dependent on the other substituents at the C(3) position of the core structure. cancertreatmentjournal.com

Other kinases targeted by this class of compounds include:

Aurora B Kinase: As a key regulator of the cell cycle, its inhibition is a promising anticancer strategy. whiterose.ac.uk Certain indolin-2-one derivatives have been developed as selective Aurora B inhibitors, with some showing IC50 values in the low nanomolar range. whiterose.ac.uk Mechanistic studies show these compounds can induce cell cycle arrest in the G2/M phase and reduce the phosphorylation of downstream targets like Histone H3. whiterose.ac.uk

Cyclin-Dependent Kinases (CDKs): Some indolinone-based molecules have shown strong inhibitory action against CDK-2 and CDK-4, key regulators of cell cycle progression. mdpi.com

| Compound/Derivative Class | Target Kinase(s) | Reported IC₅₀ | Reference(s) |

|---|---|---|---|

| Cyclopropylurea derivative (8a) | Aurora B | 10.5 nM | whiterose.ac.uk |

| Carbamate (B1207046) derivative (6e) | Aurora B | 16.2 nM | whiterose.ac.uk |

| Indolinone derivative (9) | CDK-2 | 9.39 nM | mdpi.com |

| Indolinone derivative (20) | EGFR, VEGFR-2 | Nanomolar range | mdpi.com |

| Pyrrole (B145914) indolin-2-ones | VEGFRs, PDGFRs | Varies | cancertreatmentjournal.com |

| Sunitinib | VEGFR, PDGFR, c-kit | Varies | ekb.eg |

Targeting Thioredoxin Reductase and Redox Homeostasis Pathways

The thioredoxin (Trx) system is essential for maintaining cellular redox balance and is a key player in cell growth and defense against oxidative stress. wikipedia.orgnih.gov The enzyme thioredoxin reductase (TrxR) is a central component of this system. wikipedia.org Certain indolin-2-one derivatives, particularly those engineered to contain a Michael acceptor moiety, have been identified as potent and selective inhibitors of TrxR.

The mechanism of inhibition involves the electrophilic Michael acceptor on the indolin-2-one derivative targeting a highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of mammalian TrxR. This covalent binding inactivates the enzyme. acs.org The consequences of TrxR inhibition are significant and include:

Increased Oxidative Stress: Inactivation of TrxR leads to the oxidation of cellular thioredoxin.

Disruption of Signaling: The altered redox state can lead to the dissociation of the ASK1-Trx complex, activating the apoptosis signal-regulating kinase 1 (ASK1). This, in turn, can trigger downstream pro-apoptotic signaling cascades. acs.org

Selective Action: These compounds show selectivity for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase. acs.org

This targeting of redox homeostasis represents a distinct mechanism of action for indolin-2-one derivatives, contributing to their biological effects.

Inhibition of Topoisomerase Enzymes and DNA-Related Processes

Topoisomerases are vital enzymes that resolve topological challenges in DNA during processes like replication and transcription. oaepublish.com Their inhibition can lead to DNA damage and cell death, making them effective targets for anti-infective and anticancer agents.

Research has shown that specific indolin-2-one derivatives can act as topoisomerase inhibitors. A study on nitroimidazole-functionalized indolin-2-ones revealed an unexpected dual mode of action against bacteria. acs.org In addition to generating reactive radical species, these compounds were found to directly inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. acs.org This inhibition of DNA decatenation was comparable in activity to known inhibitors like ciprofloxacin. This finding suggests that the indolin-2-one scaffold can be used to develop agents that interfere with fundamental DNA-related processes. acs.orgnih.gov Furthermore, some platinum(II) complexes incorporating indolin-2-one derivatives have been shown to bind non-covalently to DNA, inducing apoptosis in cancer cells. nih.gov

Modulation of Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, DHFR)

Indolin-2-one derivatives have also been explored as inhibitors of metabolic enzymes, particularly those involved in carbohydrate metabolism. The inhibition of α-amylase and α-glucosidase, key enzymes in the digestion of carbohydrates, is a therapeutic strategy for managing type 2 diabetes. A study focused on identifying substituted indolin-2-one-based inhibitors for these two enzymes found that several synthetic derivatives exhibited good to moderate inhibitory potential. Some compounds were identified as potent α-glucosidase inhibitors with IC50 values in the low micromolar range, suggesting their potential as leads for developing antidiabetic agents.

Effects on β-Amyloid Aggregation

The aggregation of the β-amyloid (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease (AD). nih.gov Preventing this aggregation is a major therapeutic goal. nih.gov A series of 3-arylhydrazonoindolin-2-one derivatives, including several with a methoxy substitution on the indole (B1671886) core, have been synthesized and evaluated as inhibitors of Aβ aggregation. nih.govmdpi.com

Studies on 5-methoxy-substituted derivatives revealed that these compounds could effectively inhibit the fibrillization of Aβ40. nih.govresearchgate.net The inhibitory potency was found to correlate with the compound's lipophilicity. Further investigations showed that certain N-alkylated derivatives of these methoxy-indolin-2-ones were potent inhibitors in the submicromolar range. nih.gov For instance, an N1-cyclopropyl derivative not only inhibited aggregation but also showed significant cytoprotective effects in cell-based assays against Aβ42 oligomer toxicity and oxidative stress. nih.gov These findings confirm that the indolin-2-one scaffold, particularly with methoxy substitutions, is a versatile platform for developing agents that target the biochemical pathways of neurodegenerative diseases. nih.govmdpi.com

Cellular Response Pathways Elicited by Indolin-2-one Compounds

The inhibition of key enzymes by indolin-2-one derivatives translates into profound effects on cellular behavior, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov These responses are central to the anticancer activity observed for many compounds in this class.

Induction of Apoptosis: Many indolin-2-one derivatives trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is often characterized by:

Modulation of Bcl-2 Family Proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.comtandfonline.com

Caspase Activation: The change in the Bax/Bcl-2 ratio initiates a cascade of enzyme activation, including caspase-9 and the executioner caspases-3 and -7. mdpi.comnih.govtandfonline.com

PARP Cleavage: Activated caspases lead to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov

Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt cell proliferation by causing arrest at specific phases of the cell cycle.

Derivatives have been shown to cause cell population to accumulate in the G1 phase or the G2/M phase. whiterose.ac.ukmdpi.com

This arrest is often mediated by the upregulation of cell cycle inhibitory proteins like p53, p21, and p27. mdpi.comnih.gov

Modulation of Signaling Pathways: The cellular responses are a direct consequence of the compounds' ability to interfere with critical intracellular signaling pathways. Studies have shown that indolin-2-one derivatives can effectively inhibit pro-survival pathways such as the ERK1/2, AKT, and STAT3 signaling cascades. nih.gov In the context of inflammation, derivatives have also been shown to suppress lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB signaling pathways. nih.gov Some derivatives can also induce a DNA damage response, as evidenced by the phosphorylation of H2AX, which can contribute to cell cycle arrest and apoptosis. researchgate.net

Investigations into Apoptosis Induction Pathways

Indolin-2-one derivatives have been shown to induce apoptosis, or programmed cell death, through various cellular pathways, primarily targeting cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

One study on novel indolin-2-one derivatives demonstrated their ability to initiate mitochondrial apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), critical events in the execution phase of apoptosis. nih.govresearchgate.net

Further investigations into other derivatives revealed similar apoptosis-inducing capabilities. For instance, certain hydrazonoindolin-2-one hybrids increased the expression of caspase-3, caspase-9, and cytochrome C, alongside Bax, while decreasing Bcl-2 levels. nih.gov The activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov The release of cytochrome C from the mitochondria is a key event that triggers the formation of the apoptosome and activation of caspase-9.

In human leukemia HL-60 cells, a structurally related isoquinoline (B145761) derivative, AM6-36, was found to induce apoptosis in a concentration-dependent manner. nih.gov This was evidenced by an increase in annexin (B1180172) V-positive cells, loss of mitochondrial membrane potential, PARP cleavage, and the activation of caspases-3, -7, and -9. nih.gov

These findings collectively indicate that indolin-2-one derivatives can effectively trigger the intrinsic apoptotic pathway, making them promising candidates for anticancer drug development.

Impact on Cell Proliferation and Cell Cycle Regulation

The indolin-2-one scaffold is a cornerstone in the development of inhibitors that target key regulators of cell proliferation and the cell cycle, such as protein kinases. Dysregulation of these processes is a hallmark of cancer.

Several studies have shown that indolin-2-one derivatives can effectively halt cell proliferation by interfering with critical signaling pathways. For example, novel derivatives have been found to inhibit the ERK1/2, AKT, and STAT3 signaling pathways in a dose-dependent manner. nih.govresearchgate.net These pathways are crucial for transmitting signals that promote cell growth and survival.

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. A common observation is the arrest of cells in a specific phase of the cell cycle. For instance, some derivatives cause an S-phase arrest, which is accompanied by increased expression of the cell cycle inhibitors p21 and p27. nih.govresearchgate.net Others have been shown to induce a G2/M phase block. nih.govnih.gov This arrest at the G2/M checkpoint is often associated with the inhibition of Aurora B kinase, a key regulator of mitosis. nih.gov

The retinoblastoma (Rb) protein, a key tumor suppressor that controls the G1/S checkpoint, has also been identified as a target. Certain hydrazonoindolin-2-one derivatives were found to inhibit the phosphorylation of Rb, thereby preventing cell cycle progression. tandfonline.com

The ability of indolin-2-one derivatives to inhibit multiple kinases and checkpoints in the cell cycle underscores their potential as anti-proliferative agents.

Table 1: Impact of Indolin-2-one Derivatives on Cell Cycle and Proliferation

| Derivative Type | Cell Line(s) | Effect | Key Molecular Targets | Reference(s) |

| Novel Indolin-2-one derivatives | Malignant Mesothelioma, Breast, Colon Cancer | Delayed cell proliferation, S-phase arrest | ERK1/2, AKT, STAT3, p21, p27 | nih.govresearchgate.net |

| Carbamate and cyclopropylurea derivatives | MDA-MB-468 (Breast Cancer) | G2/M cell cycle arrest | Aurora B kinase | nih.gov |

| Hydrazonoindolin-2-one derivatives | A-549 (Lung Cancer) | Inhibition of cell growth | Phosphorylated Retinoblastoma (Rb) protein | tandfonline.com |

| [(3-indolylmethylene)hydrazono]indolin-2-ones | MCF-7 (Breast Cancer) | G2/M phase arrest | - | nih.gov |

Influence on Inflammation-Related Pathways (e.g., TNF-α, IL-6, COX-2, iNOS)

The anti-inflammatory properties of indolin-2-one derivatives have been investigated, revealing their ability to modulate key inflammatory pathways. These compounds have shown potential in suppressing the production of pro-inflammatory mediators.

A study on 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent anti-inflammatory agent. mdpi.comnih.gov This compound was found to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in a concentration-dependent manner. mdpi.comnih.gov It also suppressed the production and mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comnih.gov

The mechanism behind these effects involves the inhibition of key signaling pathways that are activated during inflammation. Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was shown to significantly inhibit the lipopolysaccharide (LPS)-induced Akt, MAPK, and NF-κB signaling pathways. mdpi.comnih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.com By inhibiting iNOS expression, the compound effectively reduces NO production. mdpi.com

Other studies have also highlighted the ability of different indolin-2-one derivatives to inhibit the expression of TNF-α, IL-6, COX-2, and iNOS in LPS-stimulated macrophages. nih.gov This demonstrates the broad anti-inflammatory potential of this class of compounds.

Table 2: Anti-inflammatory Activity of Selected Indolin-2-one Derivatives

| Compound | Cell Line | Key Inflammatory Targets Inhibited | Signaling Pathways Affected | Reference(s) |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 macrophages | NO, TNF-α, IL-6, iNOS | Akt, MAPK, NF-κB | mdpi.comnih.gov |

| Indole-2-one derivative 7i | RAW264.7 macrophages | TNF-α, IL-6, COX-2, iNOS | - | nih.gov |

Ligand-Target Interactions: Molecular Recognition and Binding Modes

Understanding how indolin-2-one derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking studies have provided valuable insights into the binding modes of these compounds.

For instance, in the context of anti-inflammatory activity, molecular docking of a series of indolin-2-one derivatives with the enzyme cyclooxygenase-2 (COX-2) has been performed. aip.org These studies help to predict the binding affinity and orientation of the compounds within the active site of the enzyme, guiding the synthesis of more potent inhibitors.

In the realm of anticancer research, molecular docking has been used to investigate the interaction of indolin-2-one derivatives with various protein kinases. For example, the binding of isatin-quinazoline based compounds with Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been modeled. mdpi.com These studies reveal the specific amino acid residues involved in hydrogen bonding and other interactions that stabilize the ligand-protein complex.

Similarly, molecular docking of pyrrolo[2,3-d]pyrimidine derivatives with protein kinase enzymes has helped to elucidate the potential binding interactions. nih.gov The ability of these compounds to form key interactions within the ATP-binding pocket of kinases is a common theme.

Furthermore, studies on indolin-2-one derivatives as ligands for the dopamine (B1211576) D4 receptor have utilized in vitro receptor binding assays to determine their affinity and selectivity. nih.gov One derivative, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, showed a high affinity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

The synthesis of 3-(benzylidene)indolin-2-one derivatives and their evaluation as ligands for α-synuclein fibrils, which are implicated in Parkinson's disease, have also been reported, providing structural information for designing probes that bind preferentially to these protein aggregates. acs.org

Dual Mode of Action Investigations

Recent research has uncovered that some indolin-2-one derivatives can exhibit a dual mode of action, targeting multiple pathways or proteins simultaneously. This multi-targeted approach can be advantageous in treating complex diseases like cancer and bacterial infections.

One notable example is the investigation of indolin-2-one-functionalized nitroimidazoles. nih.govacs.orgacs.org These compounds were found to possess a dual mode of action against bacteria. Firstly, they directly inhibit topoisomerase IV, an essential enzyme for DNA replication. nih.govacs.orgacs.org Secondly, they retain the classic nitroimidazole mechanism of reductive bioactivation, which leads to the formation of damaging reactive species. nih.govacs.orgacs.org This dual action is believed to be beneficial in overcoming antibiotic resistance. acs.org

In the context of cancer therapy, the design of indolin-2-one derivatives as dual inhibitors of different protein kinases is an active area of research. For example, compounds have been designed to simultaneously inhibit both c-Met and VEGFR2 kinases, both of which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Molecular docking studies have been employed to understand how these compounds can effectively bind to the active sites of both kinases. nih.govacs.org

Another study focused on developing 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives as multi-target HIV-1 inhibitors. frontiersin.orgfrontiersin.org These compounds were shown to inhibit both the reverse transcriptase-associated functions and HIV-1 integrase, highlighting a potential dual-target mechanism to combat the virus. frontiersin.orgfrontiersin.org

These investigations into the dual and multi-target activities of indolin-2-one derivatives open up new avenues for the development of more effective therapeutic agents.

Pharmacological Target Identification and Validation for Indolin 2 One Compounds

Identification of Protein and Enzyme Targets through Chemical Proteomics and Activity-Based Probes

Chemical proteomics has emerged as a powerful tool for identifying the protein and enzyme targets of small molecules like indolin-2-one derivatives directly in complex biological systems. rsc.orgeu-openscreen.eu This approach often involves the use of activity-based protein profiling (ABPP), which utilizes chemical probes to covalently label and identify active enzyme targets. researchgate.net

A common strategy in ABPP is the design and synthesis of an activity-based probe (ABP) that incorporates a reactive group and a reporter tag, such as an alkyne or azide (B81097), onto the parent molecule. rsc.orgacs.org This allows for the subsequent "click" chemistry-mediated attachment of a biotin (B1667282) or fluorescent tag for enrichment and identification of target proteins. rsc.orgacs.org For instance, in the study of indolin-2-one nitroimidazole hybrids, tailored probes were synthesized to discover their cellular protein targets. acs.org This involved treating intact cells with the probe, followed by cell lysis, and clicking the labeled proteins to a biotin azide tag for enrichment on avidin (B1170675) beads and subsequent identification by liquid chromatography-mass spectrometry (LC-MS/MS). acs.org

Key Steps in Chemical Proteomics for Target Identification: researchgate.net

Chemical Probe Design and Synthesis: Modification of the lead compound to include a reactive group and a reporter tag.

Target Fishing and Identification: Application of the probe to a biological system (e.g., cell lysate or intact cells) to label target proteins, followed by enrichment and identification using mass spectrometry.

In a study on nitroimidazoles linked to an indolin-2-one substituent, which showed activity against aerobic bacteria, chemical proteomics revealed topoisomerase IV as a primary target in Staphylococcus aureus. researchgate.netacs.org This was achieved without observing direct DNA binding, highlighting the power of ABPP in direct target discovery. researchgate.netacs.org

Validation of Key Biological Targets via In Vitro Enzymatic Assays

Following the identification of putative targets through chemical proteomics, in vitro enzymatic assays are essential for validating these interactions and quantifying the inhibitory activity of the compounds. nih.govsemanticscholar.org These assays use purified enzymes to confirm direct inhibition by the small molecule and to determine key parameters such as the half-maximal inhibitory concentration (IC50).

For example, after identifying topoisomerase IV as a target of an indolin-2-one nitroimidazole hybrid, its inhibitory activity was confirmed using a DNA decatenation assay. acs.org The compound demonstrated an apparent IC50 of 28 μM, which was comparable to the known inhibitor ciprofloxacin. acs.org

Similarly, various indolin-2-one derivatives have been evaluated for their inhibitory effects on a range of enzymes implicated in different diseases:

Thioredoxin Reductase (TrxR): A series of indolin-2-one compounds were tested for their ability to inhibit mammalian TrxR using a 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay. nih.gov The results showed a correlation between TrxR inhibition and the cytotoxic effects of the compounds on cancer cell lines. nih.gov

Kinases: The indolin-2-one scaffold is a well-known kinase inhibitor framework. scirp.org Compounds like Sunitinib, an indolin-2-one derivative, inhibit multiple receptor tyrosine kinases (RTKs) including VEGFR and PDGFR. scirp.org In vitro assays with purified recombinant VEGFR-2 have shown that such compounds can act as competitive inhibitors with respect to ATP. scirp.org Other indolin-2-one derivatives have shown potent inhibition of p21-activated kinase 4 (PAK4) and p38α mitogen-activated protein kinase. nih.govnih.gov

Other Enzymes: Indolin-2-one derivatives have also been identified as inhibitors of other enzymes such as α-amylase, α-glucosidase, and human caseinolytic protease proteolytic subunit (HsClpP) through various in vitro assays. nih.govresearchgate.net

| Compound/Derivative | Target Enzyme | Assay Type | Reported IC50 | Reference |

|---|---|---|---|---|

| Indolin-2-one Nitroimidazole Hybrid | Topoisomerase IV | DNA Decatenation Assay | 28 µM | acs.org |

| N-butyl and N-benzyl indolin-2-ones | Thioredoxin Reductase (TrxR) | DTNB Reduction Assay | Data varies by specific analog | nih.gov |

| SU11274 | Met Kinase | Enzymatic Assay | Low IC50 values | scirp.org |

| SU14813 | VEGFR-2, PDGFRβ, FLT3 | Cellular Phosphorylation Assay | 0.04 µM, 0.02 µM, 0.05 µM respectively | scirp.org |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one | HsClpP | Proteolytic Activity Assay | Identified as most potent inhibitor in series | nih.gov |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | α-amylase | In vitro inhibition assay | 32.917 µg/mL | researchgate.net |

| 3,3-di(indolyl)indolin-2-ones | α-glucosidase | In vitro inhibition assay | Showed higher inhibition than acarbose | researchgate.net |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | VEGFR-2 Inhibitory Assay | 0.503 µM | semanticscholar.org |

| Substituted indolin-2-one derivative (12g) | PAK4 | In vitro biological assay | 27 nM | nih.gov |

Computational and Theoretical Chemistry Applications in Indolin 2 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, estimating the strength and nature of the interaction. nih.govmdpi.com This method is widely applied to the indolin-2-one scaffold to elucidate its binding modes within the active sites of various enzymes and receptors, thereby explaining its therapeutic effects and guiding the design of more potent derivatives.

Research has shown that indolin-2-one derivatives are promising as anti-tubercular agents, with molecular docking studies revealing strong binding interactions with the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). doi.org Similarly, novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives have been analyzed through docking to investigate their intermolecular interactions with DprE1. researchgate.net In the realm of oncology, docking simulations have been crucial. For instance, vanillin-based indolin-2-one derivatives have been studied for their interaction with the estrogen receptor-α (ER-α) in breast cancer research. acs.org Other studies have focused on kinases, which are critical in cancer progression. Derivatives of 1-benzyl-5-bromoindolin-2-one were docked into the VEGFR-2 active site to explore their binding mode. mdpi.com A hybrid molecule, 3-(2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazono)-5-methoxyindolin-2-one, was docked into the active pockets of EGFR, VEGFR2, and Her2 to assess its multi-kinase inhibitory potential. nih.gov

These studies consistently analyze key interactions such as hydrogen bonds and hydrophobic contacts. For example, docking studies of camptothecin, a related heterocyclic compound, with the HER2 receptor identified hydrogen bonds with residues Lys 753 and Asp 863 as critical for binding. mdpi.com The insights gained from these simulations are fundamental for optimizing the ligand structure to enhance binding affinity and selectivity.

| Indolin-2-one Derivative Class | Protein Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| 5-substituted Oxindole (B195798) derivatives | DprE1 | Tuberculosis | Identified strong binding interaction energies, guiding the synthesis of potent anti-mycobacterial agents. | doi.org |

| Vanillin-based indolin-2-ones | Estrogen Receptor-α (ER-α) | Breast Cancer | Supported the stability of the protein-ligand complex, correlating with anti-estrogenic activity. | acs.org |

| 1-benzyl-5-bromoindolin-2-ones | VEGFR-2 | Cancer | Explored the binding mode to explain anti-proliferative activity against cancer cell lines. | mdpi.com |

| 3-(2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazono)-5-methoxyindolin-2-one | EGFR, Her2, VEGFR2 | Cancer | Demonstrated potential for multi-kinase inhibition through interactions in the respective active sites. | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms